![molecular formula C7H8N4O B1526603 2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 1228079-74-0](/img/structure/B1526603.png)
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
Overview
Description
“2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one” is a chemical compound with the molecular formula C14H14N4O . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of related compounds such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones has been reported. A clean, green, efficient, and facile protocol was developed for their synthesis in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Scientific Research Applications
Inhibitors in Cancer Treatment
The compound has been identified as an inhibitor of various kinases, which are enzymes that play a significant role in the signaling pathways of cells. Some 2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones act as inhibitors of Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase. These inhibitors are valuable in the treatment of cancer as they can interfere with the growth and proliferation of cancer cells .
Solid-Phase Synthesis
An efficient solid-phase synthesis method for 2-substituted 4-aminopyrido[2,3-d]pyrimidines has been reported using this compound. The process involves cyclization-assisted cleavage from resin, which is a crucial step in the synthesis of various pharmaceuticals .
JAK1 Selective Inhibitor
The compound has been used as a core scaffold to identify selective inhibitors for JAK1, a tyrosine-protein kinase that is involved in the signaling pathway of various cytokines. This is particularly important for the development of treatments for autoimmune diseases .
Preparation of Pemetrexed Metabolite
This compound is used in the preparation of a Pemetrexed metabolite. Pemetrexed is a chemotherapy drug used to treat malignant pleural mesothelioma and non-small cell lung cancer .
Proteomics Research
The compound is available for purchase as a specialty product for proteomics research, which involves the study of proteomes and their functions. This indicates its utility in advanced biochemical research .
Pharmaceutical Development
Patents have been filed for derivatives of this compound, indicating its potential use in developing new pharmaceuticals. The derivatives are described as having therapeutic potential for various diseases .
properties
IUPAC Name |
2-amino-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-7-10-3-4-5(11-7)1-2-9-6(4)12/h3H,1-2H2,(H,9,12)(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQBGHFZWUWPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C(N=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one | |
CAS RN |
1228079-74-0 | |
Record name | 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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